molecular formula C10H18O B1223024 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, trans- CAS No. 29803-81-4

2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, trans-

Cat. No. B1223024
CAS RN: 29803-81-4
M. Wt: 154.25 g/mol
InChI Key: IZXYHAXVIZHGJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-p-Menthen-1-ol is a p-menthane monoterpenoid.
2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, cis- is a natural product found in Cryptomeria japonica, Callicarpa americana, and other organisms with data available.

Scientific Research Applications

Stereochemical Interactions

  • Muscarinic Receptor Binding : The stereochemistry of cyclohexenol derivatives, including trans-isomers, influences their binding affinity to muscarinic receptors. Isomers with specific configurations demonstrate considerable variations in affinity, which is crucial for understanding drug-receptor interactions (Barbier et al., 1995).

Chemical Reactions and Mechanisms

  • Methyl Radical Loss Mechanism : Studies on cyclohexenol derivatives, including trans-2-cyclohexenol, show specific mechanisms involving hydrogen shifts and ring contraction, particularly in the loss of CH3· radicals (Lignac & Tabet, 1983).
  • Interactions with Proteins : Research on similar compounds demonstrates how allergenic hydroperoxides interact with proteins, suggesting a radical mechanism in the epidermis leading to antigenic structures and allergic contact dermatitis (Lepoittevin & Karlberg, 1994).
  • Optical Resolution of Ketones : Compounds related to trans-2-cyclohexenol have been employed in the optical resolution of ketones, highlighting their potential in stereoselective chemical synthesis (Solladié & Lohse, 1993).

Applications in Organic Synthesis

  • Synthesis of Bicyclic Compounds : The reaction of trans-2-cyclohexenol derivatives in organic synthesis can lead to the formation of various cyclohexane and cyclopentane compounds, useful in creating more complex molecular structures (Bekkum et al., 2010).

Catalytic and Reactive Properties

  • Catalytic Electronic Activation : Research demonstrates the use of 2-cyclohexen-1-ol in catalytic electronic activation, leading to the addition of stabilised nucleophiles to allylic alcohols. This represents a novel methodology in organic chemistry (Black et al., 2005).

properties

CAS RN

29803-81-4

Product Name

2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, trans-

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1R,4S)-1-methyl-4-propan-2-ylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H18O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,8-9,11H,5,7H2,1-3H3/t9-,10-/m0/s1

InChI Key

IZXYHAXVIZHGJV-UHFFFAOYSA-N

SMILES

CC(C)C1CCC(C=C1)(C)O

Canonical SMILES

CC(C)C1CCC(C=C1)(C)O

synonyms

p-menth-2-en-1-ol
quercivorol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, trans-
Reactant of Route 2
2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, trans-
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2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, trans-
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2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, trans-
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2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, trans-
Reactant of Route 6
2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, trans-

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